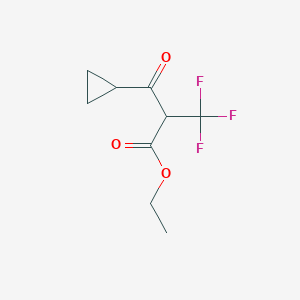

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonyl)-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O3/c1-2-15-8(14)6(9(10,11)12)7(13)5-3-4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPHTIKQUJLMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate typically involves the reaction of ethyl 2-(cyclopropylcarbonyl)-3,3,3-trifluoropropanoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate serves as an important building block in the synthesis of biologically active compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

Case Studies and Research Findings

- Synthesis of G-Secretase Inhibitors :

- Fluorinated Drug Development :

- Antagonists of Human Receptors :

Agrochemical Applications

The compound's properties also extend to agricultural applications, particularly as a precursor in the synthesis of agrochemicals that control pests and diseases.

Research Insights

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl group provides structural rigidity, which can influence the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate can be compared with other compounds containing similar functional groups:

Ethyl 3-cyclopropyl-3-oxopropionate: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and applications.

Ethyl 2-(cyclopropylcarbonyl)-3,3,3-trifluoropropanoate: This compound is structurally similar but may have different reactivity and applications due to variations in the ester linkage.

The presence of the trifluoromethyl group in this compound makes it unique, as this group imparts distinct chemical and biological properties that are valuable in various research and industrial applications .

Biological Activity

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate, also known by its CAS number 1502216-04-7, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₃O₃ |

| Molecular Weight | 224.18 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 212.9 °C |

| Flash Point | 84.6 °C |

| Purity | >95% |

Hazards: The compound is classified as harmful by inhalation and contact with skin, causing irritation (H315, H319) and may cause respiratory irritation (H335) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of ethyl esters have shown effective antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.125 | 0.073 |

| Compound B | 0.083 | 0.109 |

Note: TBD indicates that specific data for this compound is still to be determined based on ongoing research.

Cytotoxic Activity

In vitro studies have demonstrated that ethyl esters containing trifluoromethyl groups often exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values that suggest potential as chemotherapeutic agents.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) against HeLa Cells | IC50 (µM) against MCF-7 Cells |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 15 | 20 |

| Compound D | 10 | 25 |

Case Studies

- Case Study on Antimicrobial Resistance : A study published in Frontiers in Chemistry examined the efficacy of various ethyl esters against multi-drug resistant (MDR) pathogens. The results indicated that modifications to the ester structure could enhance antibacterial potency, suggesting a potential avenue for developing new antibiotics .

- Cytotoxicity Evaluation : In another study, researchers evaluated the cytotoxic effects of similar compounds on human cancer cell lines, noting that certain structural modifications led to increased apoptosis in cancer cells while maintaining low toxicity in normal cells .

Q & A

Q. What are the primary synthetic methodologies for Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate?

The compound can be synthesized via diazo transfer reactions, as demonstrated in analogous β-keto esters. For example, diazo intermediates (e.g., ethyl 2-diazopropanoate) are prepared using p-ABSA (p-acetamidobenzenesulfonyl azide) and DBU in MeCN, followed by purification via column chromatography . Condensation reactions with cyanoacetate derivatives under acidic conditions (e.g., acetic acid with ammonium acetate) are also viable for forming structurally similar esters .

Q. How should researchers handle and store this compound to ensure stability?

While specific data on this compound is limited, related β-keto esters are typically stored in inert atmospheres (argon) at low temperatures (-18°C) to prevent decomposition. Stability under ambient conditions requires protection from moisture and reactive solvents, as hydrolysis or oxidation may occur .

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and cyclopropane group positions.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity, especially for intermediates with reactive diazo groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks. For example, methoxy or ethoxy groups in similar esters undergo substitution with amines or thiols under mild conditions. Computational studies (DFT) are recommended to predict reaction pathways .

Q. What are the challenges in optimizing yield for large-scale synthesis?

Key challenges include:

- Purification : Column chromatography may be impractical; alternative methods like recrystallization or distillation should be explored.

- Byproduct formation : Diazo intermediates (e.g., 3j, 3k) are sensitive to light and heat, requiring strict temperature control during reactions .

- Scalability : Batch processes may need adaptation to flow chemistry to improve safety and consistency .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism (keto-enol equilibria) common in β-keto esters. Strategies include:

- Conducting variable-temperature NMR to observe tautomeric shifts.

- Cross-referencing with high-purity standards from reputable sources (e.g., NIST) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

Its β-keto ester moiety serves as a versatile intermediate for constructing heterocycles (e.g., pyrazoles, isoxazoles) via reactions with hydrazines or hydroxylamines. For example, condensation with arylhydrazines yields azonicotinic acid derivatives, which are precursors to antimicrobial agents .

Q. How can this compound be used in studying enzyme inhibition mechanisms?

The cyclopropane and trifluoromethyl groups mimic rigid, hydrophobic motifs in enzyme active sites. Researchers can derivatize the ester to create probes for fluorometric assays or covalent inhibitors targeting serine hydrolases .

Safety and Toxicology

Q. What safety protocols are essential when working with this compound?

Q. Are there carcinogenic risks associated with prolonged exposure?

No IARC-classified carcinogens are reported in related esters. However, chronic exposure to trifluoromethyl derivatives may pose uncharacterized risks. Regular biomonitoring (e.g., liver function tests) is advised for lab personnel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.